Vertilmicin Sulfate
CAS No.: 857468-21-4
Cat. No.: VC0546712
Molecular Formula: C44H96N10O34S5
Molecular Weight: 1469.59
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 857468-21-4 |
|---|---|
| Molecular Formula | C44H96N10O34S5 |
| Molecular Weight | 1469.59 |
| IUPAC Name | bis((2R,3R,4R,5R)-2-(((1S,2S,3R,4S,6R)-4-amino-3-(((2S,3R)-3-amino-6-(1-aminoethyl)-3,4-dihydro-2H-pyran-2-yl)oxy)-6-(ethylamino)-2-hydroxycyclohexyl)oxy)-5-methyl-4-(methylamino)tetrahydro-2H-pyran-3,5-diol) pentakis(sulfate) |
| Standard InChI | InChI=1S/2C22H43N5O7.5H2O4S/c2*1-5-27-13-8-12(25)17(33-20-11(24)6-7-14(32-20)10(2)23)15(28)18(13)34-21-16(29)19(26-4)22(3,30)9-31-21;5*1-5(2,3)4/h2*7,10-13,15-21,26-30H,5-6,8-9,23-25H2,1-4H3;5*(H2,1,2,3,4)/t2*10?,11-,12+,13-,15+,16-,17-,18+,19-,20-,21-,22+;;;;;/m11...../s1 |
| Standard InChI Key | YUZKIPGPNSUMPH-LNIIJANASA-N |
| SMILES | O[C@H]([C@@H](NC)[C@@](CO1)(C)O)[C@H]1O[C@@H]2[C@@H](O)[C@H](O[C@@H]3[C@H](N)CC=C(C(N)C)O3)[C@@H](N)C[C@H]2NCC.O[C@H]([C@@H](NC)[C@@](CO4)(C)O)[C@H]4O[C@@H]5[C@@H](O)[C@H](O[C@@H]6[C@H](N)CC=C(C(N)C)O6)[C@@H](N)C[C@H]5NCC.O=S(O)(O)=O.O=S(O)(O)=O.O=S(O)(O)=O.O=S(O)(O)=O.O=S(O)(O)=O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Vertilmicin sulfate has a molecular formula of C₄₄H₉₆N₁₀O₃₄S₅ and a molecular weight of 1469.59 g/mol. Its structure is similar to that of netilmicin (1-N-ethyl-sisomicin) but features a distinctive methyl group at the C-6′ position that contributes to its unique antimicrobial profile . Specifically, vertilmicin is the N-ethyl derivative of verdamicin, which gives it structural similarities to both parent compounds while conferring potentially advantageous pharmacological properties .
The chemical structure of vertilmicin provides it with certain advantages over other aminoglycosides, particularly in terms of resistance to enzymatic modifications by bacterial defense mechanisms . This structural characteristic is crucial for its effectiveness against aminoglycoside-resistant bacterial strains that have developed enzymatic modification capabilities as a primary resistance mechanism.
From an analytical perspective, vertilmicin sulfate appears as a white crystalline powder that is highly water-soluble, consistent with the physicochemical properties of aminoglycoside antibiotics. These properties facilitate its formulation for parenteral administration, which is the typical route for aminoglycoside delivery in clinical settings.
Analytical Methods for Detection and Characterization
HPLC-ELSD Method
A high-performance liquid chromatography (HPLC) method coupled with evaporative light scattering detection (ELSD) has been developed for the quantitative determination of vertilmicin sulfate and its related substances . This analytical approach employs an Agilent SB-C18 column (250 × 4.6 mm, 5 μm) with a mobile phase consisting of 0.05 mol/L trifluoroacetic acid-methanol (85:15) . This method has demonstrated excellent separation of vertilmicin from its main related substances, providing a reliable analytical tool for quality control and purity assessment .
The validation parameters for this HPLC-ELSD method indicate high precision and accuracy, with a standard curve that is rectilinear in the range of 270–1350 μg/mL (r = 0.9998) . The method offers good sensitivity with a limit of detection of 10 μg/mL and excellent recovery rates averaging 99.8% . These performance characteristics make the method suitable for routine analysis in pharmaceutical quality control settings.
HPLC-MS² Characterization
For structural elucidation and identification of vertilmicin sulfate and its related substances, HPLC coupled with tandem mass spectrometry (HPLC-MS²) has proven to be an invaluable analytical tool . This technique provides detailed structural information through fragmentation patterns in positive ion mode using electrospray ionization with an ion trap mass spectrometer operating in multi-stage MS full scan mode .
The HPLC-MS² method has been successfully applied to characterize vertilmicin sulfate's structure and to deduce the possible structures of unknown impurities present in vertilmicin preparations . This analytical capability is essential for establishing structure-activity relationships and ensuring the quality and safety of pharmaceutical vertilmicin sulfate products.
Antibacterial Activity
In Vitro Studies
Vertilmicin sulfate demonstrates potent in vitro antibacterial activity against a wide range of clinically significant pathogens, including both gram-positive and gram-negative bacteria . Comprehensive studies involving 1,185 clinical isolates collected from hospitals in Beijing between 2000 and 2001 have provided valuable data on vertilmicin's antimicrobial spectrum and potency .
For most non-gentamicin-resistant bacteria (except for Pseudomonas species), the MIC₉₀ values (minimum inhibitory concentration required to inhibit the growth of 90% of organisms) of vertilmicin were in the range of 0.5 to 8 μg/ml, which is comparable to reference aminoglycosides . These findings indicate that vertilmicin maintains the broad-spectrum activity characteristic of aminoglycosides against susceptible bacterial strains .
Notably, vertilmicin demonstrates particular efficacy against gentamicin-resistant isolates, where it shows low MIC₅₀ and MIC₉₀ values along with high percent susceptibility rates . Among the studied aminoglycosides, vertilmicin exhibited the lowest MIC₉₀ values (16 μg/ml) against gram-positive gentamicin-resistant isolates of Staphylococcus aureus and Staphylococcus epidermidis . This enhanced activity against resistant strains represents a significant advantage over conventional aminoglycosides .
Bactericidal Activity
Vertilmicin demonstrates potent bactericidal effects, with minimum bactericidal concentration to minimum inhibitory concentration (MBC/MIC) ratios ranging from 1 to 2 for Escherichia coli, Klebsiella pneumoniae, and S. aureus, and from 1 to 4 for S. epidermidis . Time-kill curve analyses further confirm that this bactericidal effect is rapid and concentration-dependent, which is consistent with the mechanism of action of aminoglycoside antibiotics .
In Vivo Studies
The therapeutic efficacy of vertilmicin has been evaluated in various animal models of infection, providing valuable insights into its potential clinical applications . In mouse systemic infection models, vertilmicin demonstrated high and broad-spectrum activities against infections caused by E. coli, K. pneumoniae, S. aureus, and Enterococcus faecalis .
Table 1: 50% Effective Doses (ED₅₀) of Subcutaneously Administered Vertilmicin in Mouse Systemic Infection Models
| Bacterial Pathogen | ED₅₀ of Vertilmicin (mg/kg) |
|---|---|
| Escherichia coli | 0.63 to 0.82 |
| Klebsiella pneumoniae | 0.18 to 0.29 |
| Staphylococcus aureus | 0.25 to 0.99 |
| Enterococcus faecalis | 4.35 to 7.11 |
The in vivo efficacy of vertilmicin was generally comparable to that of netilmicin, superior to gentamicin across all tested isolates, and better than verdamicin against specific strains including E. coli 9612 and E. faecalis HH22 . Additional confirmation of vertilmicin's therapeutic potential was demonstrated in local infection models, including rabbit skin burn infections and mouse ascending urinary tract infections .
Mechanism of Action and Resistance
Antimicrobial Mechanism
Like other aminoglycosides, vertilmicin sulfate primarily targets the 30S small subunit of bacterial ribosomes, interfering with protein synthesis and ultimately leading to bacterial cell death . This mechanism of action provides vertilmicin with its broad-spectrum bactericidal activity against susceptible organisms . The rapid concentration-dependent killing observed in time-kill studies is consistent with this mechanism .
Resistance Mechanisms and Susceptibility to Enzymatic Modifications
Bacterial resistance to aminoglycosides commonly occurs through enzymatic modifications that render the antibiotics ineffective . The bifunctional modifying enzyme AAC(6′)-APH(2′′) is particularly prominent in gram-positive bacterial pathogens and represents a significant mechanism of aminoglycoside resistance .
A comparative study of vertilmicin's susceptibility to modifications by recombinant AAC(6′)-APH(2′′) has revealed that vertilmicin exhibits lower susceptibilities to both acetylation and phosphorylation compared to netilmicin and verdamicin . This reduced vulnerability to enzymatic modifications likely contributes to vertilmicin's enhanced activity against aminoglycoside-resistant bacterial strains .
The specific structural features of vertilmicin, particularly the methyl group at the C-6′ position, may provide steric hindrance that reduces the efficiency of enzymatic modifications, thereby preserving the antibiotic's activity against strains that have developed resistance to other aminoglycosides .
Comparison with Other Aminoglycosides
Vertilmicin sulfate has been extensively compared with other aminoglycosides, including netilmicin, verdamicin, gentamicin, and amikacin, in terms of antimicrobial activity, spectrum, and resistance profiles .
Against non-gentamicin-resistant bacterial strains, vertilmicin demonstrates comparable activity to reference aminoglycosides, with MIC₉₀ values typically falling within similar ranges . However, vertilmicin's distinctive advantage becomes apparent when testing against gentamicin-resistant isolates, where it shows superior activity compared to gentamicin and verdamicin .
In in vivo studies, vertilmicin's therapeutic efficacy was generally similar to that of netilmicin but superior to gentamicin across all tested isolates . Against specific bacterial strains such as E. coli 9612 and E. faecalis HH22, vertilmicin demonstrated better efficacy than verdamicin .
A key differentiating factor for vertilmicin is its reduced susceptibility to enzymatic modifications compared to netilmicin and verdamicin . This characteristic potentially provides vertilmicin with a significant advantage in clinical settings where aminoglycoside-resistant pathogens are prevalent .
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